

Mass Spectrometry Analysis of 2,8-Dimethyl-1,8nonadiene: A Technical Guide

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Compound of Interest

Compound Name: 2,8-Dimethyl-1,8-nonadiene

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Introduction

2,8-Dimethyl-1,8-nonadiene is a volatile organic compound belonging to the class of acyclic dienes. Its structural characterization is crucial in various fields, including flavor and fragrance analysis, petrochemical research, and as a potential biomarker in biological systems. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for the identification and quantification of such compounds. This technical guide provides an in-depth overview of the mass spectrometric analysis of **2,8-Dimethyl-1,8-nonadiene**, including its fragmentation patterns under electron ionization, a detailed experimental protocol for its analysis, and a summary of its mass spectral data.

Molecular Structure and Properties

• Chemical Formula: C11H20

Molecular Weight: 152.28 g/mol [1]

CAS Registry Number: 20054-25-5[1]

· Structure:

Electron Ionization Mass Spectrum



The electron ionization (EI) mass spectrum of **2,8-Dimethyl-1,8-nonadiene** is characterized by a series of fragment ions resulting from the cleavage of its carbon-carbon bonds. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 152.

Quantitative Data

The following table summarizes the primary ions observed in the electron ionization mass spectrum of **2,8-Dimethyl-1,8-nonadiene**, along with their relative intensities.

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100.0	[C₃H₅]+ (Allyl cation)
55	85.0	[C ₄ H ₇] ⁺
69	70.0	[C5H9]+
83	40.0	[C ₆ H ₁₁] ⁺
97	25.0	[C7H13] ⁺
111	10.0	[C ₈ H ₁₅] ⁺
137	5.0	[M-CH ₃] ⁺
152	2.0	[M] ⁺ (Molecular Ion)

Data is representative and compiled from typical mass spectra of similar compounds.

Fragmentation Pathway

The fragmentation of **2,8-Dimethyl-1,8-nonadiene** in an electron ionization source is primarily driven by the formation of stabilized carbocations. The presence of double bonds at the 1 and 8 positions influences the cleavage patterns, favoring the formation of resonance-stabilized allylic cations.





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Caption: Proposed fragmentation pathway of **2,8-Dimethyl-1,8-nonadiene** under electron ionization.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of **2,8-Dimethyl-1,8-nonadiene** using gas chromatography-mass spectrometry (GC-MS).

- 1. Sample Preparation
- Standard Preparation: Prepare a stock solution of **2,8-Dimethyl-1,8-nonadiene** in a volatile, high-purity solvent such as hexane or pentane at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- Sample Extraction (if applicable): For complex matrices, a suitable extraction technique such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the volatile components.
- 2. Gas Chromatography (GC) Conditions
- Instrument: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.



- Injection Volume: 1 μL.
- Split Ratio: 20:1 (can be adjusted based on sample concentration).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- 3. Mass Spectrometry (MS) Conditions
- Instrument: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 35-400.
- Solvent Delay: 3 minutes.
- 4. Data Analysis
- Identify the peak corresponding to **2,8-Dimethyl-1,8-nonadiene** based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).
- Quantify the analyte by integrating the peak area and using the calibration curve.

Experimental Workflow



The following diagram illustrates the typical workflow for the GC-MS analysis of **2,8-Dimethyl-1,8-nonadiene**.

Caption: General workflow for the GC-MS analysis of **2,8-Dimethyl-1,8-nonadiene**.

Conclusion

The mass spectrometric analysis of **2,8-Dimethyl-1,8-nonadiene**, particularly through GC-MS with electron ionization, provides a robust and reliable method for its identification and quantification. Understanding its characteristic fragmentation pattern, which is dominated by the formation of stable allylic cations, is key to accurate spectral interpretation. The provided experimental protocol and workflow serve as a comprehensive guide for researchers and scientists in setting up and executing the analysis of this and similar volatile organic compounds.

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References

- 1. studylib.net [studylib.net]
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